1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Medicinal chemistry Kinase hinge-binding ADME optimization

Kinase hinge-binding scaffolds requiring passive permeability often suffer from polar N-H donors. This N1-methylated 3-carbonitrile-7-azaindole eliminates the sole HBD (TPSA 41.6 Ų, XLogP3 1.0), enabling cell-active inhibitor design. • **Outcome:** Neutral at pH 7.4 (pKa 2.89); predicted permeability enhanced vs parent 7-azaindole. • **Supply:** 95-98% purity; ambient storage (no cold chain); non-hazardous transport. • **Utility:** SGK-1 (WO2006063167A1) and FGFR scaffold; C5/C6 substitution vectors preserved.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B11745820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1N=CC=C2)C#N
InChIInChI=1S/C9H7N3/c1-12-6-7(5-10)8-3-2-4-11-9(8)12/h2-4,6H,1H3
InChIKeyHSFINRNSJMFYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile – Identity and Physicochemical Profile


1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 342643-23-6; molecular formula C₉H₇N₃; MW 157.17 g/mol) is an N1-methylated, C3-carbonitrile-substituted 7-azaindole (pyrrolo[2,3-b]pyridine) heterocycle. Its computed XLogP3 is 1, topological polar surface area is 41.6 Ų, and it possesses zero hydrogen bond donors [1]. The predicted pKa is 2.89 ± 0.30, boiling point 344.7 ± 22.0 °C, and density 1.19 ± 0.1 g/cm³ . Commercially available purities range from 95% to 98% . This scaffold serves as a hinge-binding motif for kinase inhibitor design, with documented activity against SGK-1 [2].

Why This Scaffold Cannot Be Interchanged with Regioisomeric Analogs


Within the pyrrolo[2,3-b]pyridine-3-carbonitrile chemotype, the precise location of the nitrile and the methylation status of the N1 position dictate kinase hinge-binding geometry, hydrogen-bond donor capacity, and physicochemical properties. The N1-methyl group eliminates the sole hydrogen bond donor present in the parent 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, reducing topological polar surface area and altering permeability [1]. SAR studies on the pyrrolo[2,3-b]pyridine core demonstrate that substitution at position 2 abolishes human neutrophil elastase (HNE) inhibitory activity (IC₅₀ loss), while position 5 tolerates modifications [2]. N1-methylation further affects SGK-1 kinase engagement profiles documented in patent literature [3]. Consequently, regioisomers such as 2-methyl, 5-methyl, or C4/C5-nitrile variants exhibit divergent target-binding and ADME profiles, precluding simple substitution .

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Elimination via N1-Methylation

The target compound bears an N1-methyl group, reducing its hydrogen bond donor (HBD) count to 0, versus 1 HBD for the unmethylated parent 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (7-azaindole-3-carbonitrile, PDB ligand 42A) [1]. This methylation increases computed XLogP3 from approximately 0.3 (parent) to 1.0 (target), while topological polar surface area decreases from 54.6 Ų to 41.6 Ų [2]. The absence of the N1–H donor eliminates one hinge-binding hydrogen bond, altering kinase selectivity profiles and membrane permeability [3].

Medicinal chemistry Kinase hinge-binding ADME optimization

Positional Specificity of the C3-Nitrile

The C3-nitrile substituent on the pyrrolo[2,3-b]pyridine core orients the electron-withdrawing group directly into the solvent-exposed region or a specificity pocket, depending on the kinase target. The isomeric 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 914637-99-3) and 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 517918-96-6) place the nitrile at positions with distinct electronic and steric environments . SAR studies on pyrrolo[2,3-b]pyridine HNE inhibitors confirm that the 3-position nitrile is critical for maintaining inhibitory activity (IC₅₀ = 15–51 nM for active analogs) [1]. FGFR-targeted 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives achieve nanomolar IC₅₀ values (FGFR1 IC₅₀ = 7 nM; FGFR2 IC₅₀ = 9 nM), activity that is abrogated when the nitrile is relocated [2].

Kinase inhibitor design Structure–activity relationship Regioisomer selectivity

SGK-1 Kinase Inhibition: Pharmacophore Differentiation

Patent WO2006063167A1 explicitly claims 1H-pyrrolo[2,3-b]pyridine derivatives as SGK-1 kinase inhibitors, with the 3-carbonitrile and N1-substitution pattern central to the pharmacophore [1]. While specific IC₅₀ values for the exact compound are not publicly disclosed in the patent, the 3-carbonitrile substitution is a required element for SGK-1 ATP-binding site engagement. In contrast, non-carbonitrile pyrrolo[2,3-b]pyridine analogs (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridine, CAS 271-63-6) lack the nitrile-mediated hydrogen bond to the kinase hinge and exhibit negligible SGK-1 inhibition . Novel pyrrolo[2,3-b]pyridine derivatives evaluated against SGK1–3 in a 2024 SAR study confirm that 3,5-disubstitution patterns modulate IC₅₀ values for SGK1 inhibition [2].

SGK-1 kinase Cancer therapeutics Patent pharmacology

Ionization State Differentiation at Physiological pH

The predicted pKa of 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is 2.89 ± 0.30 . This indicates the compound remains >99.9% unionized at physiological pH 7.4, in contrast to the unmethylated parent (pKa ≈ 6.8 for the pyrrole N–H), which is partially ionized at intestinal pH [1]. The N1-methylated analog also lacks the basic pyridine nitrogen protonation seen in some azaindole isomers, resulting in a neutral species across a broad pH range (pH 4–10). This ionization profile translates to predictable logD₇.₄ and consistent Caco-2 permeability behavior compared to N–H tautomeric analogs [2].

Physicochemical profiling Drug-likeness Formulation development

Commercial Purity and Storage Stability

Commercially available 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is supplied at purities ranging from 95% (AKSci) to 97% (AChemBlock) and 98% (MolCore, Leyan) . Storage is specified at room temperature (ChemicalBook) or long-term in a cool, dry place (AKSci), with the compound classified as non-hazardous for DOT/IATA transport . In contrast, the unmethylated parent 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is typically supplied at lower purities (≥95%) and requires refrigerated storage due to the reactive N–H moiety . The MDL number MFCD27987454 and CAS 342643-23-6 are consistently indexed across suppliers, facilitating unambiguous procurement .

Chemical procurement Quality control Long-term storage

High-Impact Application Scenarios


SGK-1 Kinase Inhibitor Lead Optimization

The compound's N1-methyl-3-carbonitrile substitution pattern matches the core pharmacophore claimed in WO2006063167A1 for SGK-1 inhibition [1]. Its zero HBD count and XLogP3 of 1.0 [2] provide a favorable starting point for lead optimization aiming to improve oral bioavailability while maintaining hinge-binding affinity. The room-temperature stability supports iterative medicinal chemistry cycles without special handling. Researchers can use this scaffold to explore C5 and C6 substitution vectors while preserving the essential C3-nitrile and N1-methyl groups.

FGFR-Targeted Anticancer Agent Development

Class-level evidence demonstrates that 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives achieve FGFR1 IC₅₀ = 7 nM and FGFR2 IC₅₀ = 9 nM [1]. The N1-methyl group eliminates the pyrrole N–H hydrogen bond donor, potentially reducing off-target binding to kinases that require a dual-donor–acceptor hinge interaction [2]. This selectivity advantage, combined with the predicted neutral ionization at physiological pH , positions the compound as a privileged intermediate for synthesizing FGFR-selective inhibitors with improved kinase selectivity profiles.

Intracellular Kinase Probe Design

The N1-methylation reduces TPSA by 13.0 Ų and increases XLogP3 by approximately 0.7 units versus the unmethylated parent [1], enhancing passive membrane permeability. With zero hydrogen bond donors and a predicted pKa of 2.89 [2], the compound remains fully neutral and permeable across lipid bilayers at physiological pH. This makes it a superior core scaffold for designing cell-active chemical probes targeting intracellular kinases such as SGK-1, FLT3, or TNIK, where the parent 7-azaindole-3-carbonitrile may exhibit limited cell penetration due to its N–H donor and higher polarity.

Ambient-Stable Building Block for HTS Library Construction

Commercial availability at 95–98% purity with room-temperature storage and non-hazardous transport classification [1] renders this compound logistics-friendly for HTS library construction. Unlike the unmethylated parent requiring refrigerated storage [2], the N-methyl analog can be stored in ambient compound management systems, reducing cold-chain costs. The unambiguous CAS 342643-23-6 and MDL MFCD27987454 identifiers ensure consistent procurement across multiple vendors, supporting reproducible screening campaign execution.

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